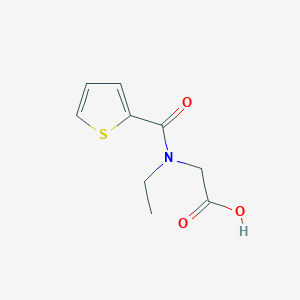
n-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide is an organic compound that features an iodophenyl group and a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide typically involves the following steps:
Formation of the iodophenyl intermediate: This can be achieved through iodination of a phenyl precursor using iodine and an oxidizing agent.
Introduction of the tetrahydrofuran ring: This step involves the formation of a tetrahydrofuran ring through cyclization reactions.
Amidation: The final step involves the reaction of the iodophenyl intermediate with a suitable amine to form the propanamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain proteins or enzymes, while the tetrahydrofuran ring can enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide: Similar structure with a bromine atom instead of iodine.
N-(3-Chlorophenyl)-3-(tetrahydrofuran-2-yl)propanamide: Similar structure with a chlorine atom instead of iodine.
N-(3-Fluorophenyl)-3-(tetrahydrofuran-2-yl)propanamide: Similar structure with a fluorine atom instead of iodine.
Uniqueness
N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide is unique due to the presence of the iodine atom, which can influence its reactivity, binding affinity, and overall chemical properties. The iodine atom’s larger size and higher atomic number compared to bromine, chlorine, and fluorine can result in distinct interactions and applications.
Eigenschaften
Molekularformel |
C13H16INO2 |
|---|---|
Molekulargewicht |
345.18 g/mol |
IUPAC-Name |
N-(3-iodophenyl)-3-(oxolan-2-yl)propanamide |
InChI |
InChI=1S/C13H16INO2/c14-10-3-1-4-11(9-10)15-13(16)7-6-12-5-2-8-17-12/h1,3-4,9,12H,2,5-8H2,(H,15,16) |
InChI-Schlüssel |
OOUIWXCVHZWSNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CCC(=O)NC2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B14902915.png)

![tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14902933.png)





